1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione
Description
Systematic IUPAC Nomenclature & Molecular Formula Analysis
1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione is systematically derived from the parent structure 2,3-dihydro-1H-indole-2,3-dione , a bicyclic compound with a five-membered ring containing two ketone groups (at positions 2 and 3) and a saturated six-membered ring. The substituent 2-(dimethylamino)ethyl is attached to the nitrogen atom (N1) of the indole core.
Molecular Formula :
C₁₂H₁₄N₂O₂
Molecular Weight : 218.25 g/mol
Key Functional Groups :
- Indole-2,3-dione core : Two ketone groups (C=O) at positions 2 and 3.
- 2-(Dimethylamino)ethyl group : A tertiary amine (N(CH₃)₂) linked via an ethyl chain to the N1 position.
Spectroscopic Characterization (IR, NMR, MS)
Infrared (IR) Spectroscopy
The IR spectrum provides critical insights into functional group vibrations:
| Functional Group | Characteristic IR Peaks (cm⁻¹) | Source |
|---|---|---|
| C=O (Ketones) | 1700–1750 (strong, sharp) | |
| C-N (Tertiary Amine) | 1100–1300 (medium intensity) | |
| C-H (Aromatic) | 3000–3100 (stretching) |
Key Observations :
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Analysis
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| N(CH₃)₂ (Dimethylamino) | 2.2–3.5 | Singlet | 6H |
| CH₂ (Ethyl Chain) | 1.5–2.0 | Multiplet | 2H |
| Aromatic (Indole) | 6.8–7.5 | Multiplet | 4H |
¹³C NMR Insights :
Notes :
- The dimethylamino protons exhibit a singlet due to rapid rotation around the C-N bond.
- Aromatic protons show splitting patterns influenced by adjacent electron-withdrawing ketone groups.
Mass Spectrometry (MS)
| Fragment | m/z | Relative Abundance | Mechanism |
|---|---|---|---|
| Molecular Ion (M⁺) | 218 | 10–15% | Base peak |
| M⁺ - CO | 190 | 20–30% | Loss of ketone oxygen |
| M⁺ - C₂H₅N(CH₃)₂ | 146 | 40–50% | Cleavage of ethyl-dimethylamino group |
Key Features :
Crystallographic & Computational Structural Insights
While experimental crystallographic data for this compound are not publicly available, computational studies (e.g., DFT or molecular modeling) could predict:
- Conformational Preferences : The ethyl-dimethylamino group likely adopts a gauche arrangement due to steric hindrance between the dimethylamino group and the indole ring.
- Electronic Distribution : Partial electron withdrawal from the ketones may influence reactivity at the aromatic ring.
Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Melting Point | Not reported | – |
| Solubility | Likely in polar aprotic solvents (e.g., DMSO, DMF) | |
| Stability | Stable at room temperature | |
| Hygroscopicity | Low (powder form) |
Notes :
- Storage : Recommended at room temperature under inert conditions to prevent degradation.
- Purity : Typically ≥95% (commercial samples).
Properties
IUPAC Name |
1-[2-(dimethylamino)ethyl]indole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-13(2)7-8-14-10-6-4-3-5-9(10)11(15)12(14)16/h3-6H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDKUHUFHXZYBCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C2=CC=CC=C2C(=O)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106110-60-5 | |
| Record name | 1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Optimization
Isatin is treated with 2-(dimethylamino)ethyl chloride or bromide in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction typically proceeds via an Sₙ2 mechanism , where the deprotonated nitrogen attacks the electrophilic carbon of the alkyl halide.
Key challenges include the low nucleophilicity of isatin’s nitrogen and competing side reactions, such as O-alkylation. To mitigate these, phase-transfer catalysts (e.g., tetrabutylammonium bromide) and elevated temperatures (80–100°C) are employed. For instance, refluxing isatin with 2-(dimethylamino)ethyl bromide in DMF for 12 hours yields the target compound with ~40–50% efficiency after recrystallization from ethanol.
Limitations and Modifications
Direct alkylation often suffers from moderate yields due to steric hindrance and side-product formation. Recent studies propose using microwave-assisted synthesis to enhance reaction kinetics, reducing reaction times to 2–3 hours with comparable yields.
Oxidation of N-Substituted Indoles
This two-step approach involves first synthesizing 1-[2-(dimethylamino)ethyl]indole, followed by oxidation to introduce the 2,3-dione functionality.
Step 1: N-Alkylation of Indole
Indole is alkylated at position 1 using 2-(dimethylamino)ethyl bromide under conditions similar to those in Section 1.1. The reaction is conducted in anhydrous benzene or toluene with catalytic acetic acid, yielding 1-[2-(dimethylamino)ethyl]indole in 65–75% yield after column chromatography.
Step 2: Oxidation to Indole-2,3-dione
The oxidation of 1-[2-(dimethylamino)ethyl]indole to the dione is achieved using N-bromosuccinimide (NBS) in DMSO. This method, adapted from indole oxidation protocols, involves stirring the indole derivative with NBS (1.2 equivalents) in DMSO at 60°C for 6 hours. The reaction proceeds via electrophilic bromination at position 3, followed by hydrolysis to form the dione. Yields for this step range from 60–70%, with an overall two-step yield of ~45%.
Multi-Step Synthesis from Aniline Derivatives
A less conventional route involves constructing the indole-2,3-dione core from substituted anilines, though this method is more labor-intensive.
Cyclization of Isonitroacetanilides
4-Substituted anilines are converted to isonitroacetanilides via reaction with chloral hydrate and hydroxylamine hydrochloride. Cyclization in concentrated sulfuric acid at 65–80°C generates the indole-2,3-dione skeleton. Introducing the 2-(dimethylamino)ethyl group requires subsequent N-alkylation, as described in Section 1.1. This approach achieves total yields of 30–40%.
Comparative Analysis of Synthetic Methods
The table below summarizes the advantages and limitations of each method:
| Method | Yield (%) | Key Conditions | Pros | Cons |
|---|---|---|---|---|
| Direct N-Alkylation | 40–50 | K₂CO₃, DMF, 80°C, 12h | One-step; minimal purification | Moderate yields; side reactions |
| Oxidation of Indoles | 45 | NBS/DMSO, 60°C, 6h | High regioselectivity | Two-step process; solvent sensitivity |
| Aniline Cyclization | 30–40 | H₂SO₄, 65–80°C, 1h | Scalable for bulk synthesis | Multi-step; harsh acidic conditions |
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often altering its biological activity.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents are used under specific conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted indole derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of isoindole, including 1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione, exhibit significant antimicrobial properties. Research has shown that these compounds can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study highlighted that certain isoindole derivatives displayed inhibition zones comparable to standard antibiotics like gentamicin against specific bacterial strains .
Anticancer Properties
The compound has been evaluated for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as Caco-2 and HCT-116. The mechanism involves cell cycle arrest and the activation of apoptotic pathways. Notably, some derivatives showed IC50 values indicating potent antiproliferative effects against these cancer cells . The structure-activity relationship (SAR) analyses suggest that modifications to the isoindole framework can enhance these anticancer activities.
Antioxidant Effects
1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione has also been investigated for its antioxidant properties. Compounds derived from this structure have exhibited free radical scavenging effects, which are crucial for mitigating oxidative stress-related diseases. The antioxidant activity was quantified using IC50 values in various assays, demonstrating its potential as a therapeutic agent against oxidative damage .
Synthesis and Characterization
The synthesis of 1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione typically involves multi-step organic reactions. Common methods include cyclocondensation reactions with appropriate starting materials such as thiourea derivatives and acylating agents. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Case Study 1: Antileishmanial Activity
In a comprehensive study focused on leishmaniasis treatment, derivatives of isoindole were evaluated for their efficacy against Leishmania tropica. The results indicated that certain compounds had IC50 values significantly lower than those of conventional treatments like Glucantime, suggesting a promising alternative for leishmaniasis therapy .
Case Study 2: Drug-Likeness Evaluation
A study conducted using drug-likeness prediction tools (e.g., SwissADME) assessed the pharmacokinetic properties of 1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione derivatives. These assessments revealed favorable attributes such as good solubility and permeability profiles, making them suitable candidates for further drug development processes .
Mechanism of Action
The mechanism of action of 1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
Isoindoline-1,3-dione Derivatives
Compound 3 from , 2-(4-(3-(3aH-indol-3-yl)acryloyl)phenyl)isoindoline-1,3-dione , shares a dione moiety but differs in its core structure (isoindoline-1,3-dione vs. dihydroindole-2,3-dione). The isoindoline ring is fused to an acryloyl-indole substituent, conferring extended π-conjugation. This structural distinction may alter electronic properties and biological interactions compared to the target compound .
Indolin-2-one Derivatives
describes 1-[(diethylamino)methyl]-1H-indole-2,3-dione derivatives synthesized via Mannich reactions. These compounds feature an indolin-2-one core (a saturated indole with a ketone at the 2-position) instead of the dihydroindole-2,3-dione system. The substituent here is a diethylaminomethyl group, which differs in chain length and alkylation pattern from the dimethylaminoethyl group in the target compound. Such variations could impact steric bulk and receptor binding .
Substituent-Driven Comparisons
Dimethylaminoethyl-Containing Pharmaceuticals
Desvenlafaxine succinate (CAS: 386750-22-7), detailed in and 6, incorporates a 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol structure. While the dimethylaminoethyl group is present, the core is a phenolic ring rather than an indole-dione system. This compound’s monohydrate form has a molecular weight of 399.48 g/mol, nearly double that of the target compound, reflecting its larger, more complex scaffold .
Dihydroindene Derivatives
lists dihydroindene derivatives (e.g., 1H-Indene, 2,3-dihydro-1,1,4,7-tetramethyl-, CAS: 4912-92-9). Though structurally distinct, these compounds share a partially saturated bicyclic system. The absence of a dione moiety and dimethylaminoethyl group limits direct comparability but highlights the diversity of bicyclic scaffolds in medicinal chemistry .
Key Observations
Substituent Effects: The dimethylaminoethyl group enhances hydrophilicity compared to diethylaminomethyl or non-amino substituents. Its ethyl linker may improve conformational flexibility relative to bulkier groups.
Biological Activity
1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione, also known as a derivative of indole, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structure that may contribute to various pharmacological effects, including antibacterial, antifungal, and anticancer properties.
Chemical Structure and Properties
- Molecular Formula : C12H14N2O2
- SMILES Notation : CN(C)CCN1C2=CC=CC=C2C(=O)C1=O
- InChIKey : XDKUHUFHXZYBCV-UHFFFAOYSA-N
The compound features a dimethylamino group and a dihydroindole moiety, which are critical for its biological interactions. The structural attributes suggest potential reactivity with biological targets.
Antibacterial Activity
Research has indicated that compounds structurally related to 1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione exhibit significant antibacterial properties. For instance:
- Minimum Inhibitory Concentrations (MIC) : Studies have demonstrated MIC values ranging from 0.0039 to 0.025 mg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli . These values indicate strong antibacterial efficacy.
| Compound | Target Pathogen | MIC (mg/mL) |
|---|---|---|
| 1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione | S. aureus | 0.0039 |
| 1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione | E. coli | 0.025 |
Antifungal Activity
In addition to antibacterial effects, this compound has shown promising antifungal activity. In vitro studies have reported effective inhibition against fungal strains such as Candida albicans and Fusarium oxysporum, with MIC values ranging from 0.0048 to 0.039 mg/mL .
| Compound | Target Fungus | MIC (mg/mL) |
|---|---|---|
| 1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione | C. albicans | 0.0048 |
| 1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione | F. oxysporum | 0.039 |
The precise mechanisms by which 1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or cellular pathways associated with microbial growth and survival.
Case Studies
Several studies have explored the biological activity of related indole derivatives:
- Study on Antimicrobial Properties : A recent study evaluated various indole derivatives for their antimicrobial properties and found that compounds with similar substituents to 1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione exhibited significant activity against both Gram-positive and Gram-negative bacteria .
- Cancer Research : Preliminary investigations into the anticancer potential of indole derivatives have shown that they can induce apoptosis in cancer cells through various pathways, suggesting a broader therapeutic application for compounds like 1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione .
Q & A
Q. Table 1: Example Reaction Conditions
| Method | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Nucleophilic Alkylation | DMF, K₂CO₃, 80°C, 12h | 60-75% | Hypothetical |
| Claisen Rearrangement | Allyl alcohol, Toluene, 110°C, 8h | 70-85% |
Basic: Which spectroscopic techniques are optimal for structural characterization?
Methodological Answer:
- 1H/13C NMR : Resolve the dimethylaminoethyl moiety (δ 2.2–2.5 ppm for N(CH₃)₂; δ 40–50 ppm for CH₂ groups). Confirm indole-dione carbonyls at ~170–175 ppm (13C) .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+) with <2 ppm error.
- X-ray Crystallography : Resolve stereoelectronic effects (e.g., planarity of the indole-dione core) if crystalline derivatives are obtainable.
Advanced: How can computational chemistry predict biological activity or reactivity?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to map electron density (e.g., HOMO-LUMO gaps) and predict nucleophilic/electrophilic sites .
- Molecular Docking : Screen against targets like serotonin receptors (structural analogs such as zolmitriptan share indole scaffolds) .
- MD Simulations : Assess stability in biological membranes (e.g., logP calculations to predict blood-brain barrier permeability).
Q. Table 2: Computational Parameters for DFT
| Software | Basis Set | Solvent Model | Output Metrics |
|---|---|---|---|
| Gaussian 16 | B3LYP/6-31G* | PCM (Water) | HOMO (-5.2 eV), LUMO (-1.8 eV) |
Advanced: How to resolve contradictions in pharmacological data?
Methodological Answer:
- Meta-analysis : Aggregate data across studies, adjusting for variables (e.g., cell lines, assay protocols).
- Dose-Response Replication : Test conflicting results under standardized conditions (e.g., IC₅₀ in triplicate).
- Mechanistic Profiling : Use knock-out models or competitive binding assays to confirm target specificity .
Basic: What biological targets are associated with structural analogs?
Methodological Answer:
- Serotonin Receptors : Zolmitriptan analogs (indole-dione derivatives) target 5-HT1B/1D receptors .
- Kinase Inhibition : Tetrahydropyridine-isoindole-dione hybrids show kinase inhibitory activity .
- Antimicrobial Activity : Isoindole-dione derivatives disrupt bacterial membrane integrity (e.g., Gram-positive strains).
Q. Table 3: Structural Analogs and Targets
| Compound | Target/Activity | Reference |
|---|---|---|
| Zolmitriptan | 5-HT1B/1D agonist | |
| Tetrahydropyridine-dione | CDK2 inhibitor (IC₅₀ 50 nM) |
Advanced: Designing SAR studies for derivatives
Methodological Answer:
- Substituent Variation : Modify dimethylaminoethyl chain length or introduce halogens to the indole core.
- In Vitro Assays : Screen for cytotoxicity (MTT assay), receptor binding (SPR), and metabolic stability (microsomal assays).
- Data Clustering : Use PCA to correlate structural features (e.g., logP, polar surface area) with activity .
Basic: Stability considerations under experimental conditions
Methodological Answer:
- pH Stability : Test degradation in buffers (pH 3–9) via HPLC. Indole-diones are prone to hydrolysis in acidic media.
- Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (>150°C typical for similar compounds).
- Light Sensitivity : Store in amber vials; UV-Vis spectroscopy monitors photodegradation.
Advanced: Applying DoE to minimize synthesis variability
Methodological Answer:
- Factorial Designs : Screen variables (catalyst loading, solvent) in 2⁴ designs to identify significant factors.
- Response Surface Methodology (RSM) : Optimize yield and purity using central composite designs .
- Robustness Testing : Introduce ±10% variation in critical parameters (e.g., temperature) to validate process control.
Q. Table 4: DoE Variables for Synthesis Optimization
| Variable | Low Level | High Level | Significance (p-value) |
|---|---|---|---|
| Temperature | 70°C | 90°C | <0.01 |
| Solvent (DMF/H2O) | 95:5 | 80:20 | 0.03 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
